molecular formula C8H8Br2N2O B2575524 3,5-Dibromo-4-methylbenzohydrazide CAS No. 289039-50-5

3,5-Dibromo-4-methylbenzohydrazide

Cat. No.: B2575524
CAS No.: 289039-50-5
M. Wt: 307.973
InChI Key: MLHXNNZNARMLIG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylbenzohydrazide: is an organic compound belonging to the family of benzohydrazides. It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with a hydrazide functional group. This compound has a molecular formula of C8H8Br2N2O and a molecular weight of 307.973 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylbenzohydrazide typically involves the bromination of p-cresol followed by the introduction of the hydrazide group. One common method involves the use of p-cresol and bromine as raw materials. The reaction is carried out in a solvent-free continuous pipeline reaction device, which allows for precise control of the material ratio and temperature. This method results in a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves low-temperature bromination followed by high-temperature bromination, hydrolysis, dehydration, and drying. This method is efficient, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3,5-Dibromo-4-methylbenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reactant in Suzuki-Miyaura cross-coupling reactions and the synthesis of blue fluorescent dye derivatives for organic light-emitting diodes.

    Biology: Investigated for its potential as an anticancer agent through the synthesis of podophyllotoxin mimetic pyridopyrazoles.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative decarboxylation, leading to the formation of 2,6-dibromohydroquinone. This intermediate is then further metabolized through a series of enzymatic reactions, ultimately resulting in the formation of β-ketoadipate . The specific enzymes involved in this pathway include NAD(P)H-dependent flavin monooxygenase and dioxygenase .

Comparison with Similar Compounds

    3,5-Dibromo-2-hydroxybenzylidene-2-hydroxy-3-methylbenzohydrazide: This compound shares a similar structure but has additional hydroxyl groups.

    3,5-Dibromo-4-hydroxybenzoate: Another related compound with similar bromine substitution but different functional groups.

Uniqueness: 3,5-Dibromo-4-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of a hydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3,5-dibromo-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHXNNZNARMLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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